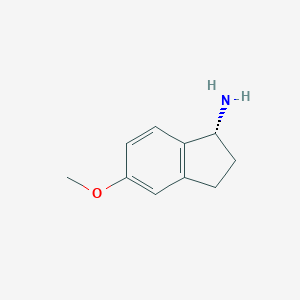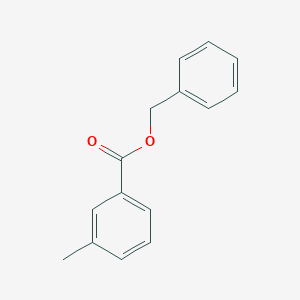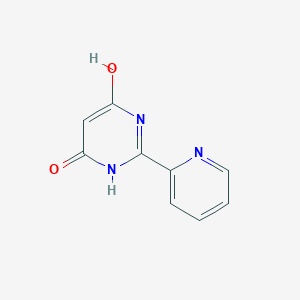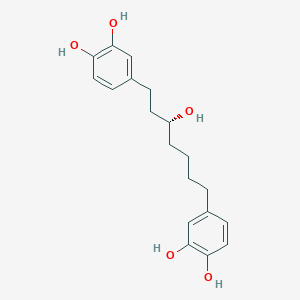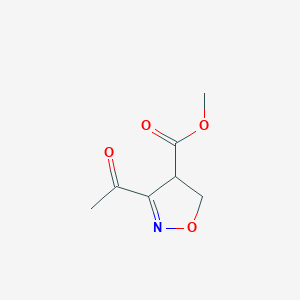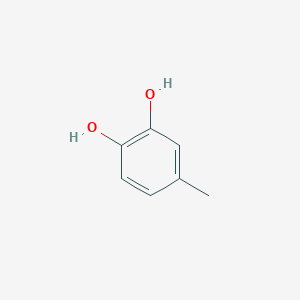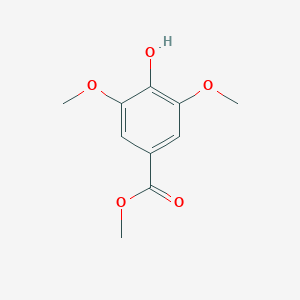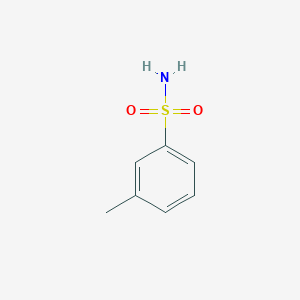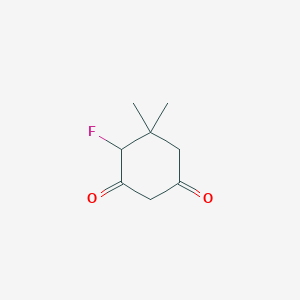
5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione, also known as DFC, is a chemical compound that has been extensively studied for its potential applications in scientific research. DFC is a cyclic β-diketone that is structurally similar to curcumin, a natural compound found in turmeric. DFC has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Mechanism Of Action
The mechanism of action of 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione is not fully understood. However, it has been suggested that 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione may exert its biological activities through the inhibition of the NF-κB signaling pathway. The NF-κB signaling pathway is involved in the regulation of inflammation, immune response, and cell survival. 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has been shown to inhibit the activation of NF-κB and the expression of NF-κB target genes.
Biochemical And Physiological Effects
5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has been shown to possess a range of biochemical and physiological effects. 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has also been shown to scavenge free radicals and protect against oxidative stress. 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has been shown to have low toxicity in normal cells.
Advantages And Limitations For Lab Experiments
5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has several advantages for lab experiments. 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione is readily available and can be synthesized using a variety of methods. 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has been extensively studied and its biological activities are well characterized. 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. However, there are also limitations to the use of 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione in lab experiments. 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has low solubility in water, which can limit its use in aqueous systems. 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has also been shown to exhibit poor stability under certain conditions.
Future Directions
There are several future directions for research on 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione. One area of research is the development of 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione analogs with improved solubility and stability. Another area of research is the investigation of the mechanism of action of 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione and its potential targets. The use of 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione in combination with other compounds for the treatment of cancer is also an area of research. The potential use of 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases, is also an area of research.
Synthesis Methods
5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione can be synthesized using a variety of methods, including the Claisen-Schmidt condensation reaction, the aldol condensation reaction, and the Michael addition reaction. The Claisen-Schmidt condensation reaction involves the reaction of 4-fluorobenzaldehyde with 2,4-pentanedione in the presence of a base catalyst. The aldol condensation reaction involves the reaction of 4-fluorobenzaldehyde with acetone in the presence of a base catalyst. The Michael addition reaction involves the reaction of 4-fluorobenzaldehyde with methyl vinyl ketone in the presence of a base catalyst. The yield of 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione can vary depending on the synthesis method used.
Scientific Research Applications
5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has been extensively studied for its potential applications in scientific research. 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has also been shown to inhibit the growth of cancer cells in vitro and in vivo. 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
CAS RN |
1755-16-4 |
|---|---|
Product Name |
5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione |
Molecular Formula |
C8H11FO2 |
Molecular Weight |
158.17 g/mol |
IUPAC Name |
4-fluoro-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C8H11FO2/c1-8(2)4-5(10)3-6(11)7(8)9/h7H,3-4H2,1-2H3 |
InChI Key |
MFANSHFPAVQCEL-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)CC(=O)C1F)C |
Canonical SMILES |
CC1(CC(=O)CC(=O)C1F)C |
synonyms |
1,3-Cyclohexanedione, 4-fluoro-5,5-dimethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




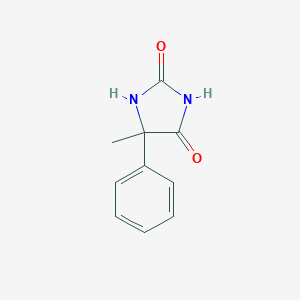
![6-(Trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B155087.png)

